molecular formula C7H12F4N2 B13185806 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13185806
M. Wt: 200.18 g/mol
InChI Key: OATVLDJWAMTFDH-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, making the compound valuable for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares similarities with other fluorinated pyrrolidine derivatives, such as 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-ol and 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-thiol.

Uniqueness

The unique combination of fluorine atoms in this compound imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation. This makes it a valuable compound for various applications where these properties are desired.

Properties

Molecular Formula

C7H12F4N2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C7H12F4N2/c8-6(9)1-2-13(4-6)5-7(10,11)3-12/h1-5,12H2

InChI Key

OATVLDJWAMTFDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)CC(CN)(F)F

Origin of Product

United States

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